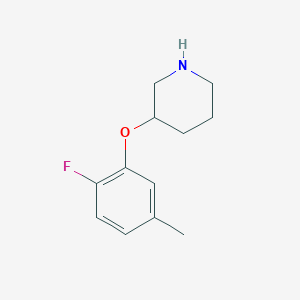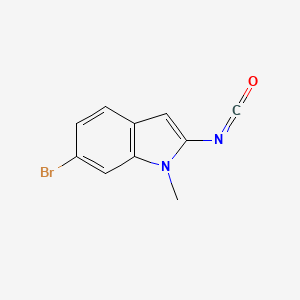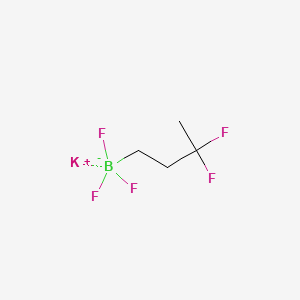
Potassium (3,3-difluorobutyl)trifluoroborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium (3,3-difluorobutyl)trifluoroborate is an organoboron compound that contains a trifluoroborate anion. This compound is part of a class of organotrifluoroborates, which are known for their stability and versatility in various chemical reactions. These compounds are often used as reagents in organic synthesis, particularly in cross-coupling reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Potassium (3,3-difluorobutyl)trifluoroborate can be synthesized through the reaction of the corresponding boronic acid with potassium bifluoride. The general reaction involves the following steps:
Formation of Boronic Acid: The starting material, 3,3-difluorobutylboronic acid, is prepared through hydroboration of the corresponding alkene.
Reaction with Potassium Bifluoride: The boronic acid is then reacted with potassium bifluoride (KHF2) to form the trifluoroborate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Hydroboration: Large quantities of the alkene are subjected to hydroboration to produce the boronic acid.
Conversion to Trifluoroborate: The boronic acid is then converted to the trifluoroborate salt using potassium bifluoride under controlled conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Potassium (3,3-difluorobutyl)trifluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.
Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Palladium-based catalysts are often used in cross-coupling reactions involving this compound.
Base: A base such as potassium carbonate (K2CO3) is typically used to facilitate the reaction.
Solvents: Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).
Major Products
The major products formed from these reactions are typically biaryl compounds or other complex organic molecules, depending on the specific reactants used in the cross-coupling process.
Aplicaciones Científicas De Investigación
Potassium (3,3-difluorobutyl)trifluoroborate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: It can be used to synthesize biologically active molecules for research purposes.
Medicine: It is involved in the development of pharmaceutical compounds, particularly those requiring complex organic synthesis.
Industry: It is used in the production of fine chemicals and advanced materials.
Mecanismo De Acción
The mechanism by which potassium (3,3-difluorobutyl)trifluoroborate exerts its effects involves the formation of a boronate complex. In cross-coupling reactions, the compound undergoes oxidative addition to a palladium catalyst, followed by transmetalation and reductive elimination to form the desired product. The molecular targets and pathways involved include the palladium catalyst and the organic substrates used in the reaction.
Comparación Con Compuestos Similares
Similar Compounds
- Potassium (3,3-dimethylbutyl)trifluoroborate
- Potassium ethyltrifluoroborate
- Potassium cyclohexyltrifluoroborate
Uniqueness
Potassium (3,3-difluorobutyl)trifluoroborate is unique due to the presence of the difluorobutyl group, which imparts specific reactivity and stability characteristics. Compared to other similar compounds, it offers distinct advantages in terms of reactivity and the types of products that can be synthesized.
Propiedades
Fórmula molecular |
C4H7BF5K |
|---|---|
Peso molecular |
200.00 g/mol |
Nombre IUPAC |
potassium;3,3-difluorobutyl(trifluoro)boranuide |
InChI |
InChI=1S/C4H7BF5.K/c1-4(6,7)2-3-5(8,9)10;/h2-3H2,1H3;/q-1;+1 |
Clave InChI |
JKILJADMMJYIJK-UHFFFAOYSA-N |
SMILES canónico |
[B-](CCC(C)(F)F)(F)(F)F.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{1-[(tert-butoxy)carbonyl]-3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1H-pyrazol-1-yl]azetidin-3-yl}acetic acid](/img/structure/B13567490.png)
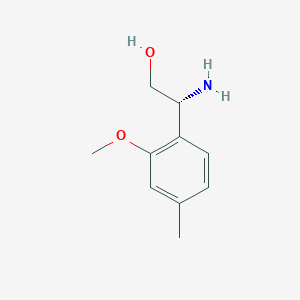
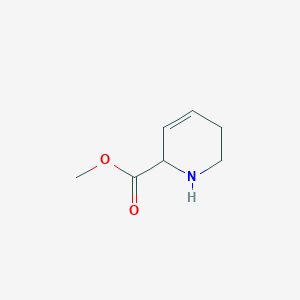
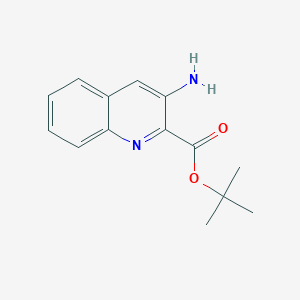
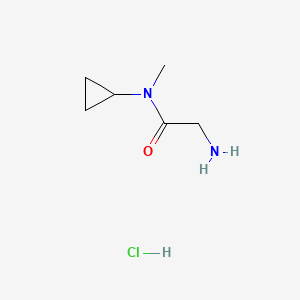
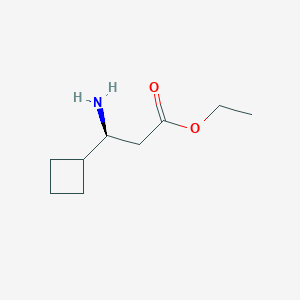
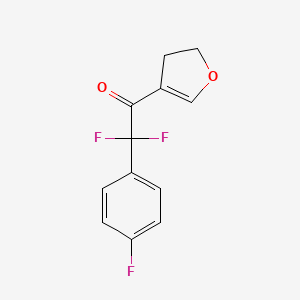


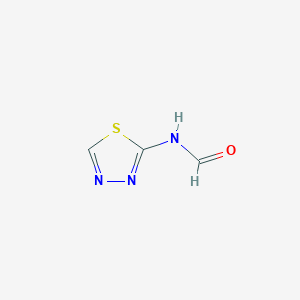
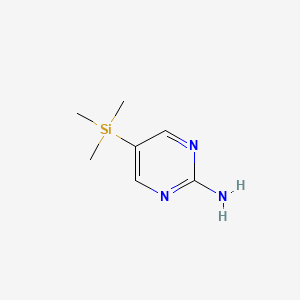
![1-[1-(4-Fluoro-2-methylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13567551.png)
